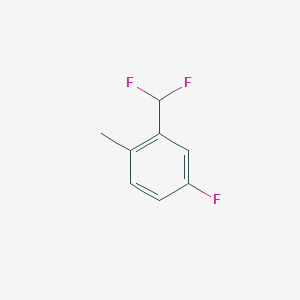

2-(Difluoromethyl)-4-fluorotoluene

CAS No.:

Cat. No.: VC18364632

Molecular Formula: C8H7F3

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3 |

|---|---|

| Molecular Weight | 160.14 g/mol |

| IUPAC Name | 2-(difluoromethyl)-4-fluoro-1-methylbenzene |

| Standard InChI | InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |

| Standard InChI Key | ORLWSDBCUREPCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(F)F |

Introduction

Structural and Chemical Identity

The molecular formula of 2-(difluoromethyl)-4-fluorotoluene is C₈H₆F₃, with a molar mass of 171.13 g/mol. Its IUPAC name derives from the toluene framework, where the methyl group is replaced by a difluoromethyl moiety at position 2, and a fluorine atom occupies position 4. The compound’s planar aromatic ring and electron-withdrawing substituents enhance its stability and reactivity in electrophilic substitution reactions .

Key structural features include:

-

Aromatic ring: Provides a rigid scaffold for regioselective functionalization.

-

Difluoromethyl group (-CF₂H): Acts as a hydrogen bond donor and metabolic stabilizer, critical in drug design .

-

Fluorine at C4: Enhances lipophilicity and influences electronic distribution across the ring .

Synthetic Methodologies

Radical Difluoromethylation

Visible-light photocatalysis has emerged as a robust method for introducing CF₂H groups into aromatic systems. For example, quinoxalin-2-ones undergo difluoromethylation using S-(difluoromethyl)sulfonium salts under blue LED irradiation with a 3 mol% photocatalyst . Although this method targets heterocycles, its principles apply to toluene derivatives:

Mechanistic studies confirm a radical pathway, with the CF₂H radical generated via single-electron transfer (SET) from the photocatalyst .

Continuous-Flow Oxidation

A patent by Chen et al. describes the oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde using a tubular reactor, hydrogen peroxide, and cobalt-molybdenum-bromine catalysts in acetic acid . While this process targets aldehyde synthesis, intermediate steps may involve 2-(difluoromethyl)-4-fluorotoluene as a transient species. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Co-Mo-Br complexes |

| Solvent | Acetic acid |

| Residence time | 10–30 min |

| Conversion rate | >90% |

This continuous-flow approach minimizes side reactions and improves safety compared to batch processes .

Palladium-Catalyzed Cross-Coupling

Gold(I)-CF₂H complexes, such as (p-OMe-Ph)₃PAu-CF₂H, enable Pd-catalyzed difluoromethylation of aryl iodides. Optimal conditions use Pd₂(dba)₃/Xantphos in 1,4-dioxane/toluene (1:1) at 100°C, achieving 30% yield over two steps . Although direct synthesis of 2-(difluoromethyl)-4-fluorotoluene via this method remains unexplored, analogous routes could involve coupling fluorinated aryl halides with CF₂H donors.

Physicochemical Properties

Spectral Characteristics

-

¹⁹F NMR: Peaks at δ -110 to -115 ppm (CF₂H) and δ -95 to -100 ppm (C4-F) .

-

IR Spectroscopy: Stretching vibrations at 1120 cm⁻¹ (C-F) and 2850 cm⁻¹ (C-H in CF₂H) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with exothermic peaks indicating radical-mediated degradation .

Applications in Pharmaceutical Chemistry

The CF₂H group’s ability to mimic hydroxyl, thiol, and amine bioisosteres makes 2-(difluoromethyl)-4-fluorotoluene a promising scaffold for drug candidates. Examples include:

-

Metabolic stability: CF₂H reduces oxidative metabolism, prolonging drug half-life .

-

Target affinity: The fluorine atom enhances hydrophobic interactions with protein binding pockets .

Recent clinical trials highlight fluorinated compounds in oncology and neurology, though specific applications of this compound remain proprietary .

Research Advancements

Mechanistic Insights

Radical clock experiments with vinylcyclopropane derivatives confirm CF₂H radical intermediacy in synthesis. Rearrangement products dominate when radical inhibitors are absent, underscoring the importance of reaction control .

Catalytic Optimization

Comparative studies of Pd and Au catalysts reveal solvent-dependent efficiency:

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd₂(dba)₃/Xantphos | 1,4-Dioxane | 20 |

| Pd(dba)₂/Xantphos | Toluene | 18 |

| Pd₂(dba)₃/Xantphos | Dioxane/Toluene | 30 |

Binary solvent systems improve miscibility of reactants and catalysts, boosting yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume